
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-, also known as Chloramphenicol, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
作用機序
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, thereby preventing the synthesis of new proteins in the bacterial cell.
Biochemical and Physiological Effects:
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit mitochondrial protein synthesis and to have an effect on the immune system. Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has also been shown to have an effect on the liver, with reports of liver toxicity in some patients.
実験室実験の利点と制限
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is a powerful antibiotic that is effective against a wide range of bacterial infections. It is also relatively inexpensive and easy to produce. However, it has been associated with a number of side effects, including bone marrow suppression and aplastic anemia. In addition, there is growing concern about the development of antibiotic resistance, which could limit the usefulness of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col in the future.
将来の方向性
There are a number of potential future directions for research on Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. One area of interest is the development of new antibiotics that are less likely to cause antibiotic resistance. Another area of interest is the development of new drugs that can be used to treat bacterial infections that are resistant to Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col. Finally, research is needed to better understand the biochemical and physiological effects of Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col, particularly with regard to its effects on the liver and the immune system.
合成法
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col is synthesized through a complex chemical process that involves the reaction of p-nitrophenol with thionyl chloride, followed by the addition of 3,5-di-t-butylsalicylaldehyde and sodium hydroxide. The resulting compound is then chlorinated with thionyl chloride to produce Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col.
科学的研究の応用
Benzenemethanol, 3-chloro-2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-col has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. It has also been used in the treatment of some protozoan infections.
特性
CAS番号 |
16372-99-9 |
|---|---|
分子式 |
C15H23ClO2 |
分子量 |
270.79 g/mol |
IUPAC名 |
2-chloro-6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H23ClO2/c1-14(2,3)9-15(4,5)11-6-10(8-17)13(18)12(16)7-11/h6-7,17-18H,8-9H2,1-5H3 |
InChIキー |
DZWNZYZSYZYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CO |
その他のCAS番号 |
16372-99-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




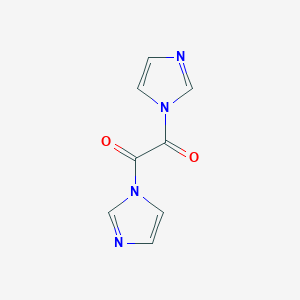
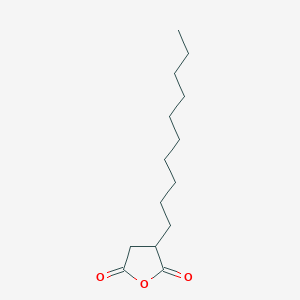

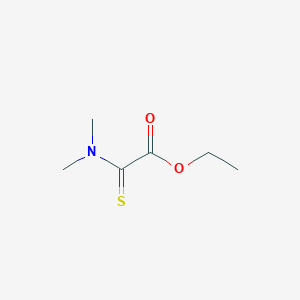
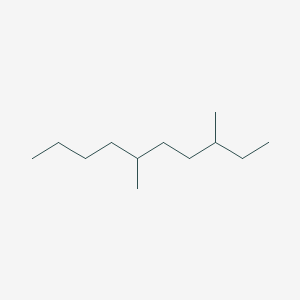
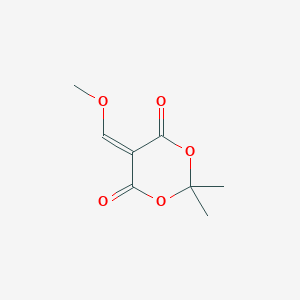

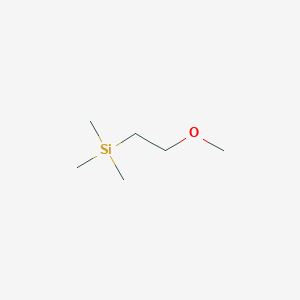
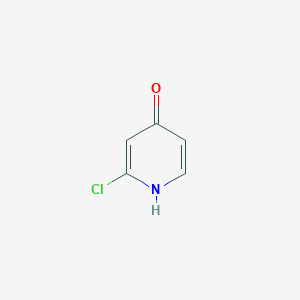

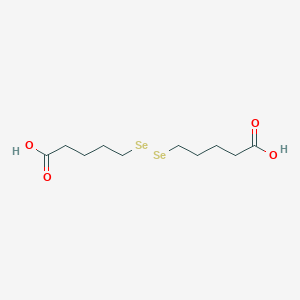
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
